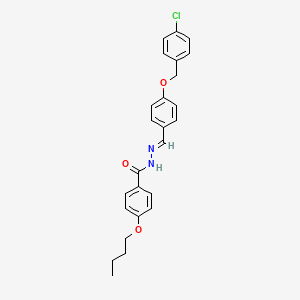![molecular formula C10H8N2O3S B12008736 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)
4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide is a heterocyclic compound that features a fused ring system combining an isothiazole and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide typically involves the construction of the isothiazole ring followed by the fusion with an indole system. One common method includes the cyclization of appropriate precursors under oxidative conditions. For instance, starting from a 2-aminothiophenol derivative, the isothiazole ring can be formed through a reaction with a suitable oxidizing agent such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving catalytic processes and continuous flow techniques to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the isothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure may mimic certain natural products, making it useful in the design of bioactive molecules.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might impart desirable characteristics to polymers or other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the isothiazole ring can participate in redox reactions, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Isothiazole: A simpler structure lacking the indole fusion.
Indole: A widely studied compound with significant biological activity.
Thiazole: Similar to isothiazole but with different electronic properties.
Uniqueness
4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide is unique due to its fused ring system, combining the properties of both isothiazole and indole
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propiedades
Fórmula molecular |
C10H8N2O3S |
|---|---|
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
4-methyl-1,1-dioxo-[1,2]thiazolo[4,5-b]indol-3-one |
InChI |
InChI=1S/C10H8N2O3S/c1-12-7-5-3-2-4-6(7)9-8(12)10(13)11-16(9,14)15/h2-5H,1H3,(H,11,13) |
Clave InChI |
CDQBMUVIMYAJQF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1C(=O)NS3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)
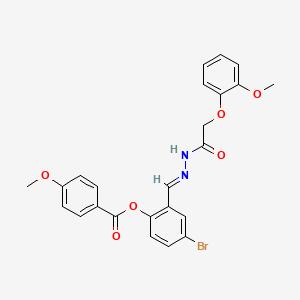
![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)
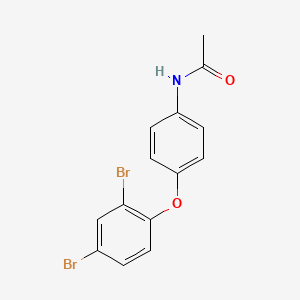
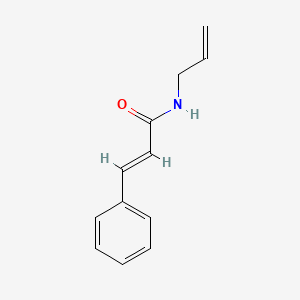
![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
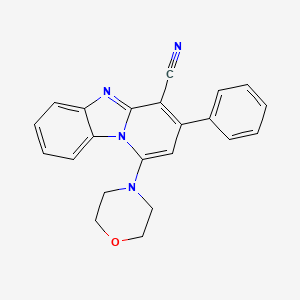
![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide](/img/structure/B12008729.png)

